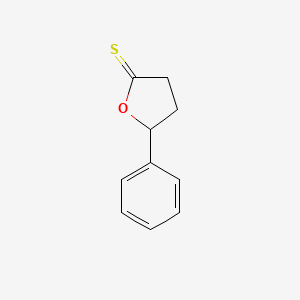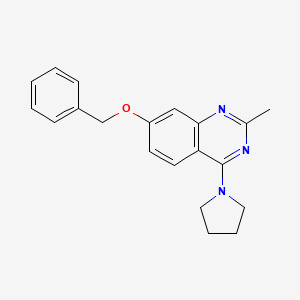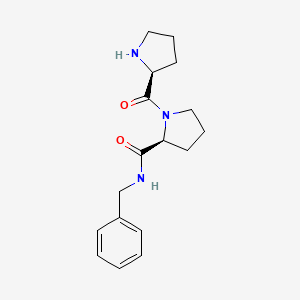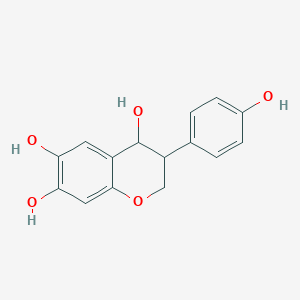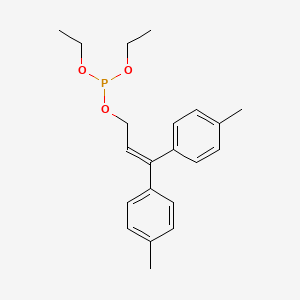
3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite is an organophosphorus compound that features a phosphite ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite typically involves the reaction of 3,3-Bis(4-methylphenyl)prop-2-en-1-ol with diethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite can undergo various chemical reactions, including:
Oxidation: The phosphite ester group can be oxidized to form a phosphate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphate ester.
Substitution: The products depend on the nucleophile used but generally result in the replacement of the diethyl phosphite group.
Scientific Research Applications
3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphite ester group can participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(4-methylphenyl)prop-2-en-1-yl phosphate
- 3,3-Bis(4-methylphenyl)prop-2-en-1-yl phosphonate
Uniqueness
3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite is unique due to its specific functional group arrangement, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo both oxidation and substitution reactions makes it a valuable compound in various chemical processes.
Properties
CAS No. |
586974-29-0 |
|---|---|
Molecular Formula |
C21H27O3P |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3,3-bis(4-methylphenyl)prop-2-enyl diethyl phosphite |
InChI |
InChI=1S/C21H27O3P/c1-5-22-25(23-6-2)24-16-15-21(19-11-7-17(3)8-12-19)20-13-9-18(4)10-14-20/h7-15H,5-6,16H2,1-4H3 |
InChI Key |
AQKFJGQKYRDVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OCC=C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)
![Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-](/img/structure/B12580101.png)
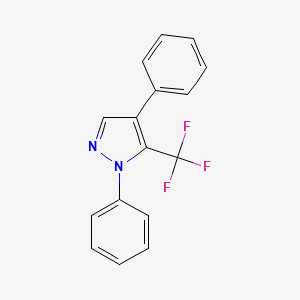
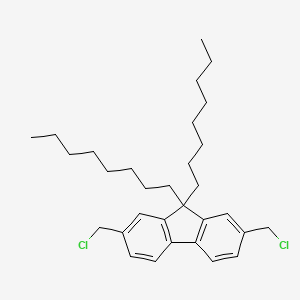
![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)

![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
